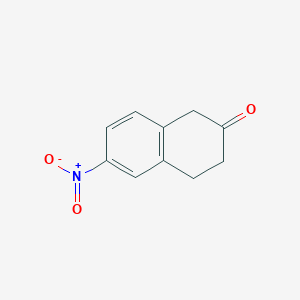

6-Nitro-2-tetralone

Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment | |

|---|---|---|

| 207.5 | C-2 (carbonyl) | |

| 148.2 | C-6 (nitro-substituted) | |

| 134.5 | C-8a (aromatic) | |

| 128.7 | C-5 (aromatic) | |

| 126.3 | C-7 (aromatic) | |

| 35.4 | C-3 (CH₂) | |

| 28.9 | C-4 (CH₂) |

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 191 (M⁺), with fragmentation patterns dominated by loss of NO₂ (46 amu) and CO (28 amu).

Crystallographic Data

X-ray diffraction studies of related tetralone derivatives (e.g., nickel complexes) reveal tetragonal crystal systems with space group I4₁/a. However, direct crystallographic data for this compound remains limited in published literature.

Thermodynamic Properties and Phase Behavior

Thermal Properties

| Property | Value | |

|---|---|---|

| Melting Point | 90–92°C | |

| Boiling Point | 357°C at 760 mmHg | |

| Flash Point | 180.7°C | |

| Density | 1.322 g/cm³ |

The compound is stable under ambient conditions but may decompose at temperatures exceeding 300°C. Differential scanning calorimetry (DSC) data for this compound is not widely reported.

Phase Behavior

- Solid Phase : Crystalline powder with yellow coloration.

- Liquid Phase : Forms a viscous liquid above its melting point.

- Vapor Pressure : Estimated at 2.82 × 10⁻⁵ mmHg at 25°C.

Solubility Characteristics and Partition Coefficients

Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Ethanol | 45.2 | |

| Methanol | 52.8 | |

| Dichloromethane | 28.4 | |

| Water | <0.1 |

The nitro group enhances polarity, limiting solubility in nonpolar solvents like hexane.

Acid-Base Behavior

The compound exhibits weak acidity (pKa ≈ 10.2) due to enolization of the cyclopentanone ring, a process influenced by the nitro group’s electron-withdrawing effects.

Propriétés

IUPAC Name |

6-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXOOCPWNIMFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585723 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200864-16-0 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of 2-Tetralone Derivatives

One classical approach to obtain 6-nitro-2-tetralone involves the nitration of appropriately substituted 2-tetralones. This method typically starts from 6-methoxy-2-tetralone, which is then subjected to nitration to introduce the nitro group at the 6-position.

- Starting Material : 6-Methoxy-2-tetralone

- Nitrating Agent : Commonly nitric acid or mixed acid systems

- Conditions : Controlled temperature to avoid over-nitration or decomposition

The synthesis of 6-methoxy-2-tetralone itself is well-documented and serves as a precursor for nitration to yield this compound. The importance of 6-methoxy-2-tetralone lies in its role as a scaffold for further functionalization, including nitration.

Reaction Conditions Summary Table:

| Experiment Duration | Acid Volume & Concentration | Temperature | Yield (%) |

|---|---|---|---|

| 1.5 hours | 1 mL (15%) sulfuric acid | 40–45 °C | 12 |

| 2 hours | 2 mL (15%) sulfuric acid | 50–60 °C | 18 |

| 3 hours | 3 mL (25%) sulfuric acid | 60–70 °C | 20 |

| 3 hours | 3 mL (10%) sulfuric acid | Reflux | 39 |

This method is considered concise and practical despite moderate yields and challenges in epoxide isolation.

Regioselective Oxidation of Tetrahydronaphthalenes to 2-Tetralones

Another approach to prepare 2-tetralone derivatives, including functionalized ones like this compound, is through the oxidation of tetrahydronaphthalenes.

- Oxidizing Agent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

- Solvent and Conditions : Dioxane or aqueous acetic acid, room temperature or reflux

- Yields : Vary from 18% to 98% depending on substituents and conditions

For example, oxidation of tetrahydronaphthalene derivatives bearing hydroxyl or methoxy groups at the aromatic ring proceeded with high regioselectivity to yield the corresponding α-tetralones.

- Increasing DDQ equivalents from 2 to 4 improved yields significantly (e.g., from 6.3% to 40%).

- Refluxing in aqueous acetic acid with DDQ gave excellent yields (up to 98%) with high regioselectivity.

- The oxidation is generally independent of the nature and position of other substituents on the tetrahydronaphthalene ring.

This oxidation strategy is promising for preparing this compound if the corresponding tetrahydronaphthalene precursor is available.

Claisen-Schmidt Condensation and Functionalization

In some synthetic sequences, this compound derivatives are prepared by condensation reactions starting from 6-methoxy-5-nitro-1-tetralone.

- Initial Step : Claisen-Schmidt condensation of 6-methoxy-5-nitro-1-tetralone with aromatic aldehydes in the presence of sodium hydroxide in ethanol.

- Yields : Excellent, typically 77–86%

- Subsequent Steps : Functionalization through hydrazine reaction in acetic acid to form nitro-functionalized heterocycles.

This method is part of a synthetic route to more complex nitro-substituted tetralone derivatives and related compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nitration of 6-methoxy-2-tetralone | 6-Methoxy-2-tetralone | Nitrating acids | Moderate | Classical approach, requires precursor |

| Epoxidation and ring opening | 6-Methoxy-1-tetralone → Olefin | MCPBA, then ethanolic H2SO4 reflux | ~36-39 | Concise, but moderate yield; epoxide unstable |

| DDQ oxidation of tetrahydronaphthalenes | Functionalized tetrahydronaphthalenes | DDQ in dioxane or aqueous acetic acid reflux | 18–98 | High regioselectivity, adaptable to substituents |

| Claisen-Schmidt condensation + functionalization | 6-Methoxy-5-nitro-1-tetralone | NaOH/EtOH, hydrazine/acetic acid | 77–86 | For nitro-functionalized derivatives |

Analyse Des Réactions Chimiques

Types of Reactions

6-Nitro-2-tetralone undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 6-Amino-2-tetralone.

Substitution: Various substituted tetralones depending on the nucleophile used.

Oxidation: Oxidized tetralone derivatives.

Applications De Recherche Scientifique

6-Nitro-2-tetralone has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Derivatives of this compound have shown potential as antiproliferative and antibacterial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Nitro-2-tetralone and its derivatives involves several molecular targets and pathways:

Reduction to Amino Derivatives: The reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes and receptors.

Substitution Reactions:

Oxidation Reactions: Oxidized derivatives of this compound can participate in redox reactions within biological systems, affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

6-Nitro-2-tetralone can be compared with other similar compounds, such as:

2-Tetralone: The parent compound without the nitro group. It is less reactive in terms of electrophilic substitution reactions.

6-Amino-2-tetralone: The reduced form of this compound. It has different reactivity and biological activity due to the presence of the amino group.

The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and the ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis .

Activité Biologique

6-Nitro-2-tetralone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities, supported by data tables and case studies.

This compound belongs to the tetralone family, characterized by a bicyclic structure that includes a ketone group. Its chemical formula is , and it is often synthesized through various organic reactions, including nitration and cyclization processes.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Anticancer Activity of this compound

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can downregulate key survival pathways in cancer cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated notable activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

Table 3: Enzyme Inhibition by this compound

The inhibition of DPP-IV suggests potential applications in managing diabetes, as this enzyme plays a crucial role in glucose metabolism.

Case Studies

A recent study explored the therapeutic potential of this compound in animal models of cancer and infection. The compound was administered at varying doses, revealing dose-dependent effects on tumor growth inhibition and bacterial clearance.

Case Study Summary:

- Model: Mice with induced tumors.

- Findings: Significant reduction in tumor size at doses above 10 mg/kg.

- Outcome: Improved survival rates compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the nitro group and the ketone position have shown to enhance its potency against specific targets.

Q & A

Q. What are the key challenges in synthesizing 6-Nitro-2-tetralone, and how can they be methodologically addressed?

Synthesizing this compound often faces issues such as instability during nitration and competing side reactions. A robust approach involves optimizing reaction conditions (e.g., temperature control, solvent selection) and using regioselective catalysts to direct nitration to the desired position. For example, Friedel-Crafts acylation followed by controlled nitration in anhydrous nitric acid/sulfuric acid mixtures can improve yield. Stability concerns may require inert atmospheres (N₂/Ar) and low-temperature storage post-synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution techniques like ¹H/¹³C NMR and FT-IR are critical for confirming the nitro group’s position and ketone functionality. Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. For quantitative purity, HPLC with UV detection (λ ~250–300 nm, typical for nitroaromatics) is recommended. Cross-referencing with PubChem or EPA DSSTox data ensures consistency in spectral interpretations .

Q. How should researchers mitigate degradation of this compound during storage?

Store the compound in amber vials at 0–6°C under inert gas to prevent oxidation and photodegradation. Use desiccants to avoid hydrolysis of the ketone group. Regular stability testing via TLC or HPLC every 3–6 months is advised .

Q. What safety protocols are essential when handling this compound in the lab?

Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Spills : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate.

- Waste : Segregate nitro-containing waste for specialized disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity or neuroprotective effects may arise from assay variability (e.g., cell line specificity, concentration ranges). Employ dose-response studies across multiple models (e.g., SH-SY5Y neurons, MCF-7 cancer cells) and validate mechanisms via knock-in/knockout assays (e.g., p53 or caspase-3 pathways). Cross-validate findings using orthogonal methods like SPR for binding affinity or transcriptomics .

Q. What role does computational chemistry play in designing novel this compound analogs?

AI-driven platforms (e.g., Reaxys, Pistachio) enable retrosynthetic planning by analyzing >10⁶ reactions. Density Functional Theory (DFT) predicts regioselectivity of nitration and steric effects. Molecular docking (AutoDock Vina) identifies potential targets, such as kinase inhibitors or amyloid-beta binders, streamlining prioritization of analogs for synthesis .

Q. How can researchers address conflicting spectral data in structural elucidation studies?

Contradictions in NMR or IR spectra often stem from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to detect dynamic processes. Compare experimental data with quantum-chemically computed spectra (e.g., Gaussian 16) to resolve ambiguities .

Q. What methodologies optimize this compound’s use as a chemical probe in biological studies?

Derivatize the ketone group with fluorescent tags (e.g., dansyl chloride) for cellular imaging. For target identification, employ photoaffinity labeling with diazirine moieties followed by pull-down assays and LC-MS/MS proteomics. Validate specificity using competitive inhibition with unmodified this compound .

Q. How do structural modifications at the 6-position influence the compound’s reactivity and bioactivity?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position enhances electrophilicity, improving cross-coupling reactions (e.g., Suzuki-Miyaura). Conversely, -OCH₃ substituents increase metabolic stability but may reduce blood-brain barrier penetration. SAR studies should pair synthetic modifications with ADMET predictions .

Q. What environmental considerations are critical when scaling up this compound synthesis?

Mitigate nitro-group leaching via adsorption on activated carbon or catalytic reduction (H₂/Pd-C) to less toxic amines. Monitor wastewater for nitrophenol byproducts using EPA Method 604. Lifecycle assessments (LCAs) should evaluate energy efficiency of purification steps (e.g., column chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.